molecular formula C30H20N6Na2O8S B13734391 Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate CAS No. 76930-14-8

Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate

Cat. No.: B13734391
CAS No.: 76930-14-8
M. Wt: 670.6 g/mol
InChI Key: KBYNUHYIJROEHL-UHFFFAOYSA-L
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Description

Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo groups, which are responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate involves multiple steps:

    Diazotization: The process begins with the diazotization of 7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl. This is achieved by treating it with sodium nitrite in an acidic medium.

    Coupling Reaction: The diazonium salt formed is then coupled with 4-[(4-aminobenzoyl)amino]phenyl to form the azo compound.

    Final Coupling: The resulting compound is further coupled with 2-hydroxybenzoic acid under alkaline conditions to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

    Substitution: The sulfonate groups can participate in substitution reactions, often replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Various nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific structures in biological samples.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Widely used in textile and paper industries as a dye.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various photochemical and redox reactions. These reactions can generate reactive oxygen species, which are utilized in photodynamic therapy. The sulfonate groups enhance the solubility of the compound in aqueous media, facilitating its use in biological and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Known as C.I. Direct Black 38, used as a dye with similar applications.

    Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: Another dye with similar structural features but different applications.

Uniqueness

Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest.

Properties

CAS No.

76930-14-8

Molecular Formula

C30H20N6Na2O8S

Molecular Weight

670.6 g/mol

IUPAC Name

disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C30H22N6O8S.2Na/c31-18-4-1-17-13-26(45(42,43)44)27(28(38)23(17)14-18)36-34-20-5-2-16(3-6-20)29(39)32-19-7-9-21(10-8-19)33-35-22-11-12-25(37)24(15-22)30(40)41;;/h1-15,37-38H,31H2,(H,32,39)(H,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

KBYNUHYIJROEHL-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=C(C=C5C=CC(=CC5=C4O)N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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